molecular formula C12H12ClN3 B2792734 2-Chloro-4-(pyrrolidin-1-yl)quinazoline CAS No. 1804-50-8

2-Chloro-4-(pyrrolidin-1-yl)quinazoline

Cat. No.: B2792734
CAS No.: 1804-50-8
M. Wt: 233.7
InChI Key: RECJJAGHHWLXOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(pyrrolidin-1-yl)quinazoline is a heterocyclic compound with the molecular formula C12H12ClN3. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. The presence of the pyrrolidine ring, a five-membered nitrogen-containing ring, adds to its structural complexity and potential biological activity .

Preparation Methods

The synthesis of 2-Chloro-4-(pyrrolidin-1-yl)quinazoline typically involves the reaction of 2-chloroquinazoline with pyrrolidine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Chloro-4-(pyrrolidin-1-yl)quinazoline undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-4-(pyrrolidin-1-yl)quinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(pyrrolidin-1-yl)quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

2-Chloro-4-(pyrrolidin-1-yl)quinazoline can be compared with other quinazoline derivatives such as:

    4-Aminoquinazoline: Known for its anticancer properties.

    2-Methylquinazoline: Used in the synthesis of pharmaceuticals.

    4-Chloroquinazoline: Another derivative with potential biological activities.

The uniqueness of this compound lies in the presence of the pyrrolidine ring, which enhances its biological activity and provides a versatile scaffold for further modifications .

Biological Activity

2-Chloro-4-(pyrrolidin-1-yl)quinazoline is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Quinazoline Derivatives

Quinazoline derivatives are known for their broad spectrum of biological activities. They have been explored as potential therapeutic agents against various diseases due to their ability to interact with specific molecular targets. The structural diversity of quinazolines allows for modifications that can enhance their pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound has been shown to inhibit key enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active sites of these enzymes, it disrupts their activity, leading to altered cellular functions and inhibition of cancer cell proliferation.
  • Antimicrobial Activity : The compound exhibits antimicrobial properties by inhibiting biofilm formation in Pseudomonas aeruginosa, a pathogen known for its resistance to antibiotics. This inhibition is linked to its ability to interfere with quorum sensing mechanisms in bacteria.
  • Cell Cycle Regulation : Research indicates that this compound can induce cell cycle arrest in cancer cells, specifically at the G2/M phase, thereby preventing further cell division and promoting apoptosis .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity Description Reference
AnticancerInhibits proliferation of various cancer cell lines by disrupting signaling pathways
AntimicrobialInhibits biofilm formation in Pseudomonas aeruginosa
Enzyme InhibitionBinds to and inhibits tyrosine kinases, affecting downstream signaling
Cell Cycle ArrestCauses G2/M phase arrest in cancer cells, promoting apoptosis
Anti-AngiogenesisExhibits inhibitory effects on endothelial cell migration and adhesion

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antiproliferative Activity : A study demonstrated that this compound exhibited significant antiproliferative effects against a panel of tumor cell lines. The results indicated that it could be a promising candidate for further development as an anticancer agent .
  • Inhibition of Biofilm Formation : Research focused on its antimicrobial properties revealed that this compound effectively inhibited biofilm formation in Pseudomonas aeruginosa, suggesting potential utility in treating infections caused by antibiotic-resistant bacteria.
  • Structure–Activity Relationship (SAR) : Investigations into SAR highlighted that modifications at specific positions on the quinazoline ring could enhance biological activity, providing insights for the design of more potent derivatives .

Properties

IUPAC Name

2-chloro-4-pyrrolidin-1-ylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c13-12-14-10-6-2-1-5-9(10)11(15-12)16-7-3-4-8-16/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECJJAGHHWLXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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